![molecular formula C14H17NS B511402 [(5-Methylthiophen-2-yl)methyl](2-phenylethyl)amine CAS No. 854357-52-1](/img/structure/B511402.png)
[(5-Methylthiophen-2-yl)methyl](2-phenylethyl)amine
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Overview
Description
“(5-Methylthiophen-2-yl)methylamine” is a chemical compound with the CAS Number: 854357-52-1 . It has a molecular weight of 231.36 . It is in liquid form .
Molecular Structure Analysis
The molecular structure of “(5-Methylthiophen-2-yl)methylamine” is represented by the formula C14H17NS . The InChI Code for this compound is provided in the source .
Physical And Chemical Properties Analysis
“(5-Methylthiophen-2-yl)methylamine” is a liquid at room temperature . It has a melting point of 16-17°C . The compound has a molecular weight of 231.36 .
Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, like the compound , are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Urease Inhibition
Among the synthesized derivatives of thiophene, some compounds have shown excellent urease inhibition activity . This suggests potential applications in the treatment of diseases caused by urease-producing bacteria.
Photocatalytic Hydrogen Evolution
Thiophene-based compounds have been used in photocatalytic hydrogen evolution . The introduction of a methyl group at certain positions can result in smaller aggregate sizes and better crystallinity, leading to improved photocatalytic activity .
Organic π-Conjugated Semiconductors
Thiophene-based compounds are also used as organic π-conjugated semiconductors . These compounds have tunable energy levels, excellent chemical stability, and broad absorption, making them suitable for photocatalysis .
Palladium-Catalyzed Cross-Coupling Reactions
2-Acetyl-5-methylthiophene undergoes palladium-catalyzed cross-coupling reaction with aryl bromides to form C-4 arylated product . This reaction is important in the synthesis of various organic compounds.
Synthesis of Photochromic Compounds
Thiophene compounds can react via Aldol condensation to form chalcones with photochromic properties . These compounds can change color under light, which has potential applications in optoelectronics and photonics.
Antitubercular Activity
Thiophene containing compounds have shown antitubercular activity . This suggests potential applications in the treatment of tuberculosis.
Cytotoxicity Effect
Thiophene containing compounds have been studied for their cytotoxicity effect . This is important in the development of new anticancer drugs.
Safety and Hazards
properties
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]-2-phenylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NS/c1-12-7-8-14(16-12)11-15-10-9-13-5-3-2-4-6-13/h2-8,15H,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGBGYXZJYJOSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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